molecular formula C19H24N2O2 B1385086 N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide CAS No. 1020057-75-3

N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide

Cat. No.: B1385086
CAS No.: 1020057-75-3
M. Wt: 312.4 g/mol
InChI Key: NGMRGXOCOPTIFB-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bond Studies

Studies have been conducted on substituted acetamides, including those with tert-butylphenol components, to understand hydrogen bond formation and electronic behavior. This research is crucial for understanding the molecular structure and interactions of compounds like N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide. (Romero & Margarita, 2008)

Synthesis and Pharmacological Assessment

Acetamide derivatives, including those with phenoxyacetamide and tert-butyl groups, have been synthesized and assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research highlights the pharmacological potential of such compounds. (Rani, Pal, Hegde, & Hashim, 2016)

Efficient Synthesis of CCKB Antagonists

Research has been conducted on the efficient synthesis of compounds related to this compound, focusing on their potential as CCKB antagonists. This is significant for developing therapeutic agents targeting the CCKB receptor. (Urban, Breitenbach, Gonyaw, & MooreBernard, 1997)

Chemoselective Acetylation

Studies on the chemoselective acetylation of amino groups relevant to this compound are crucial for understanding its synthesis and potential applications in drug development, especially for antimalarial drugs. (Magadum & Yadav, 2018)

Electrophilic Activity in Green Electrochemical Synthesis

The green electrochemical synthesis of N-phenylquinoneimine derivatives, including those with 4-tert-butyl-o-benzoquinone, demonstrates the versatility of acetamide derivatives in environmentally friendly chemical synthesis. (Jamshidi & Nematollahi, 2017)

Synthesis of High Tg Polyimides

Research on the synthesis of new polyimides containing di-tert-butyl side groups, related to this compound, highlights the compound's potential in the development of materials with high glass transition temperatures. (Chern, Twu, & Chen, 2009)

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13-11-15(20)7-10-17(13)21-18(22)12-23-16-8-5-14(6-9-16)19(2,3)4/h5-11H,12,20H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMRGXOCOPTIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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